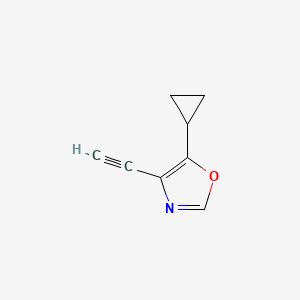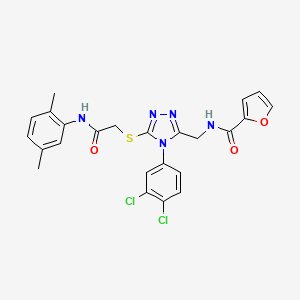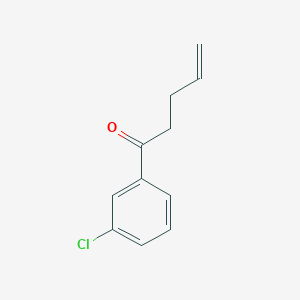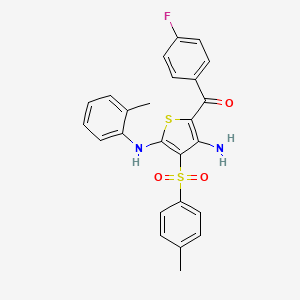
5-Cyclopropyl-4-ethynyl-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropyl-4-ethynyl-1,3-oxazole is a useful research compound. Its molecular formula is C8H7NO and its molecular weight is 133.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Coordination Chemistry and Asymmetric Syntheses Research into oxazoline ligands, including compounds related to 5-Cyclopropyl-4-ethynyl-1,3-oxazole, has revealed their significant role as chiral auxiliaries in asymmetric syntheses. These compounds exhibit versatility in ligand design, straightforward synthesis, and the ability to modulate chiral centers, making them invaluable in the coordination chemistry of transition metals. The study by Gómez, Muller, and Rocamora (1999) delves into the structural characterization of these ligands in both solid and solution states, underscoring their utility in organic syntheses (Gómez, Muller, & Rocamora, 1999).
Anticancer Research Oxazole-based compounds are highlighted for their structural diversity and interactions with various enzymes and receptors, making them a significant target in anticancer research. The review by Chiacchio et al. (2020) discusses recent advancements in the use of oxazole-based compounds as anticancer agents, pointing towards new drug discoveries and the synthesis of biologically active derivatives (Chiacchio et al., 2020).
Synthesis and Characterization of Oxazole Derivatives A study by Kachaeva et al. (2018) presents the synthesis, characterization, and evaluation of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles for their anticancer activities. The compounds showed promising growth inhibitory and cytostatic activities against cancer cell lines, highlighting the potential of oxazole derivatives in developing new anticancer drugs (Kachaeva et al., 2018).
Catalysis and Enantioselective Reactions Müller et al. (1991) explored the synthesis of C2-symmetric tetrahydrobi(oxazoles) and their application as chiral ligands in enantioselective catalysis. The study demonstrated the efficiency of these compounds in catalyzing cyclopropane formation, transfer hydrogenations, and allylic nucleophilic substitutions, offering insights into the versatility of oxazole derivatives in catalytic processes (Müller et al., 1991).
Novel Synthesis Methods and Biological Activities Research into the synthesis of oxazole derivatives and their potential biological activities is ongoing. For instance, the synthesis and evaluation of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazoles by Ghanbari Pirbasti et al. (2016) investigated their antioxidant and antibacterial activities, contributing to the understanding of oxazole derivatives' medicinal applications (Ghanbari Pirbasti et al., 2016).
Mecanismo De Acción
Target of Action
Oxazole derivatives have been known to interact with a wide range of biological targets, including various enzymes and receptors .
Mode of Action
Oxazole derivatives are known to bind to their targets via numerous non-covalent interactions . The exact nature of these interactions and the resulting changes would depend on the specific target and the chemical structure of the oxazole derivative.
Biochemical Pathways
Oxazole derivatives are known to influence a variety of biological pathways due to their diverse biological activities . The downstream effects would depend on the specific pathway and the nature of the interaction between the oxazole derivative and its target.
Propiedades
IUPAC Name |
5-cyclopropyl-4-ethynyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-2-7-8(6-3-4-6)10-5-9-7/h1,5-6H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEMLBVHNSQSJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(OC=N1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2-chloropyridin-4-yl)sulfonyl]-3-(1H-pyrrol-1-yl)benzamide](/img/structure/B2540115.png)



![2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2540123.png)
![3,6-dichloro-N-(2-morpholinoethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2540124.png)
![1-(4-ethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2540128.png)


![1-(1-adamantyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]urea](/img/structure/B2540133.png)

![(E)-2-amino-N-cyclopentyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2540136.png)


